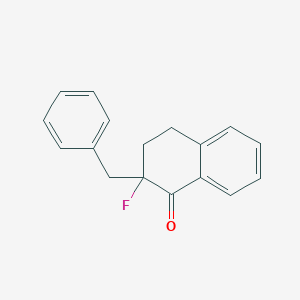
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone group. The presence of a fluorine atom and a phenylmethyl group in this compound may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Material: A naphthalene derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ketone Formation: Oxidation of a secondary alcohol to form the ketone group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Phenylmethyl Group Addition: Introduction of the phenylmethyl group through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To improve reaction efficiency and safety.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Further oxidation to form carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the fluorine or phenylmethyl positions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity, while the phenylmethyl group may influence lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
1(2H)-Naphthalenone: Without the fluorine and phenylmethyl groups.
2-Fluoro-1(2H)-Naphthalenone: Lacking the phenylmethyl group.
3,4-Dihydro-2-(phenylmethyl)-1(2H)-Naphthalenone: Without the fluorine atom.
Uniqueness
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is unique due to the combination of the fluorine atom and the phenylmethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
193482-30-3 |
|---|---|
分子式 |
C17H15FO |
分子量 |
254.30 g/mol |
IUPAC 名称 |
2-benzyl-2-fluoro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15FO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
InChI 键 |
QTXNXKPCHDSWJY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


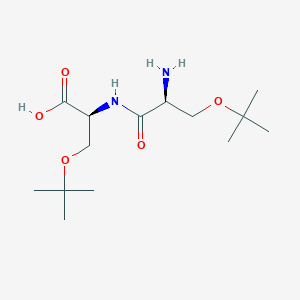
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
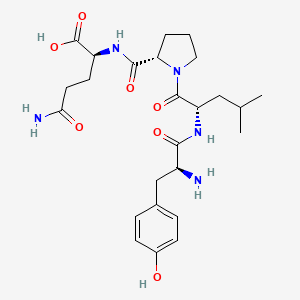
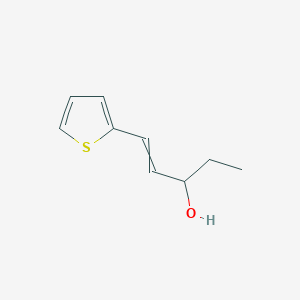
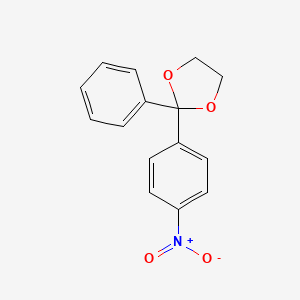
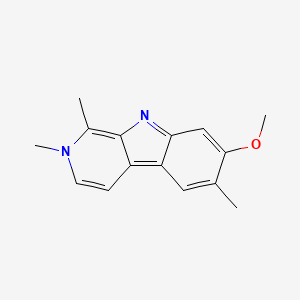
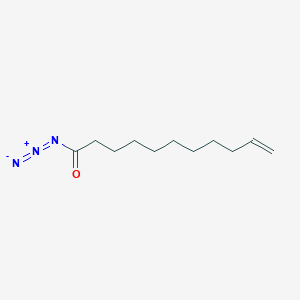
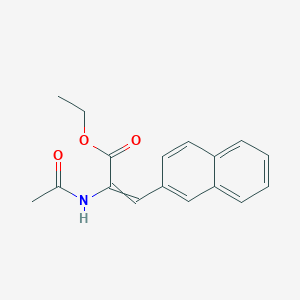


![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)

